Odn BW001

Tumor cell adhesion inhibition Melanoma metastasis prevention PolyG motif oligonucleotides

Standard B-type or A-type CpG ODNs cannot replicate BW001's dual functional profile. This fully phosphorothioated C-type ODN combines a 5′ B-type motif with a 3′ A-type polyG motif. - Induces ≥11 IFN-α subtypes + B cell/NK activation (validated in human PBMCs) - PolyG motif directly inhibits B16 melanoma cell adhesion & tumorigenesis in vivo - Demonstrates anti-SARS-CoV & anti-CVB3 activity in human immune cell models

Molecular Formula BHNOW
Molecular Weight 226.67 g/mol
Cat. No. B15140150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdn BW001
Molecular FormulaBHNOW
Molecular Weight226.67 g/mol
Structural Identifiers
SMILES[B]=NO.[W]
InChIInChI=1S/BHNO.W/c1-2-3;/h3H;/i/hD
InChIKeyWMZPRXWCFVVUFH-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ODN BW001 C-Type CpG ODN Overview


ODN BW001 (CAS: 886862-38-0) is a fully phosphorothioate-modified C-type CpG oligodeoxynucleotide (ODN) that displays B-type CpG ODN structural features at the 5′ end and A-type CpG ODN structural features at the 3′ end, including a polyG motif [1]. It functions as a Toll-like receptor 9 (TLR9) agonist that activates human peripheral blood mononuclear cells (PBMCs), plasmacytoid dendritic cells (pDCs), B cells, and NK cells [2]. The compound has demonstrated both antiviral activity (including anti-SARS-CoV and anti-coxsackie B3 virus effects) and antitumor activity (inhibiting B16 melanoma cell adhesion and tumorigenesis) [3].

1 TLR9 pathway agonist for human PBMC, pDC, B and NK cell stimulation assays
2 C-type CpG ODN combining pDC IFN-α induction with B cell proliferation in a single molecule
3 PolyG motif-dependent tumor cell adhesion and metastasis research tool (phosphorothioate backbone)

Why ODN BW001 Cannot Be Substituted


ODN BW001 cannot be reliably substituted with other in-class CpG ODNs due to its unique hybrid C-type structure combining a 5′ B-type feature with a 3′ A-type feature and a full phosphorothioate backbone containing a polyG motif [1]. This specific architecture produces a functional profile distinct from pure A-type or B-type CpG ODNs: A-type ODNs (e.g., ODN 2216) strongly induce IFN-α from pDCs but weakly stimulate B cells, while B-type ODNs (e.g., ODN 2006) strongly activate B cells but induce limited IFN-α [2]. BW001 integrates both functional capabilities—inducing high-level IFN-α secretion comparable to A-type ODNs while simultaneously promoting B cell proliferation characteristic of B-type ODNs [3]. Additionally, the polyG motif contributes to direct tumor cell adhesion inhibition, a property absent in CpG ODNs lacking this motif [4].

A‑type ODN 2216 strongly induces IFN‑α but weakly stimulates B cells; the dual functional profile of C‑type BW001 may not be replicated.
B‑type ODN 2006 strongly activates B cells but induces limited IFN‑α; broad interferon response and NK enhancement may not transfer.
No polyG CpG ODNs lacking the polyG motif do not provide direct tumor cell adhesion inhibition; polyG‑dependent anti‑adhesive property may be absent.

ODN BW001 Differentiation Evidence


PolyG Motif-Dependent Melanoma Cell Adhesion Inhibition

ODN BW001 inhibits B16 melanoma cell adhesion to culture plates in vitro, an effect dependent on its polyG motif and full phosphorothioate backbone [1]. The inhibitory effect was quantified at 1 μM concentration across multiple coated surfaces, with the polyG motif being essential for adhesion inhibition—a property not shared by CpG ODNs lacking this motif [1].

Adhesion inhibition
Head‑to‑head
PolyG motif essential for B16 melanoma cell adhesion inhibition at 1 μM; effect abolished in motif‑deleted controls
Supports polyG‑dependent adhesion endpoint review
Matrigel, fibronectin, laminin, collagen coated plates
Tumor cell adhesion inhibition Melanoma metastasis prevention PolyG motif oligonucleotides

Survival Prolongation in B16 Melanoma Mouse Model

In a B16 melanoma mouse model, tumor-bearing mice in the BW001 group demonstrated significantly prolonged survival, slower subcutaneous melanoma development, and reduced lung dissemination colonies compared to mice inoculated with B16 melanoma cells only [1]. The effect was CpG motif-dependent [1].

Survival prolongation
Reported
Significant survival prolongation, slower s.c. melanoma growth, fewer lung colonies vs. untreated control
Supports in vivo model‑response endpoint context
CpG motif‑dependent; B16 mouse model
In vivo tumor model Melanoma survival prolongation Metastasis suppression

Multi-Type IFN Induction and Anti-CVB3 Activity

ODN BW001 induces anti-coxsackie B3 virus (CVB3) activity in human PBMCs and stimulates expression of multiple interferon mRNAs, including IFN-α (at least 11 subtypes), IFN-β, IFN-ω, and IFN-γ [1]. This broad IFN induction profile is characteristic of C-type CpG ODNs and differs from the more restricted IFN induction patterns of pure A-type or B-type ODNs [2].

IFN induction spectrum
Class‑level
≥11 IFN‑α subtypes plus IFN‑β, IFN‑ω, IFN‑γ mRNAs in human PBMCs
Supports broad‑spectrum IFN response screening
C‑type profile compared to A/B class characteristics
Antiviral interferon induction Coxsackie B3 virus Human PBMC stimulation

SARS-CoV Protection via PBMC Supernatant Transfer

Supernatants from human PBMCs stimulated by ODN BW001 significantly protected Vero cells from SARS-CoV infection [1]. This indirect antiviral effect is mediated through BW001-induced soluble factors, including high levels of IFN-α [1].

SARS‑CoV protection
Reported
BW001‑stimulated PBMC supernatant significantly protected Vero cells from SARS‑CoV infection
Supports antiviral mediator pathway context
Indirect effect via soluble factors; significant protection observed
SARS-CoV antiviral protection Coronavirus research PBMC cytokine induction

NK Cell Cytotoxicity and IFN-γ Enhancement

ODN BW001 enhances NK cell cytotoxicity and IFN-γ secretion in human PBMCs, and activates CD19+ B cells and CD56+ NK cells [1]. This dual B cell and NK cell activation profile is characteristic of C-type CpG ODNs, distinguishing them from A-type ODNs (strong NK activation but weak B cell effects) and B-type ODNs (strong B cell activation but weaker NK effects) [2].

NK cell enhancement
Class‑level
Enhanced NK cytotoxicity and IFN‑γ; activates CD56+ NK cells and CD19+ B cells
Supports dual innate/adaptive activation context
C‑type profile integrates A‑type and B‑type functional activities
NK cell activation Immunomodulation TLR9 agonist

MG63 Osteoblast Proliferation and Activation

ODN BW001 at 1.0 μg/mL (72 h) significantly increases cell viability and proliferation of MG63 osteoblast-like cells [1]. At 2.0 μg/mL (72 h), BW001 increases protein expression of P27Kip1 and Runx2 while decreasing cyclin D1 expression [1].

Osteoblast modulation
Reported
1.0 μg/mL increases viability; 2.0 μg/mL increases P27/Runx2, decreases cyclin D1 in MG63 cells
Supports bone cell signaling endpoint context
Direct comparator data vs other CpG ODNs currently unavailable
Osteoblast proliferation Bone tissue engineering Cell viability modulation

ODN BW001 Research Applications


Integrated Immunostimulation and Metastasis Inhibition

Based on evidence that ODN BW001 inhibits B16 melanoma cell adhesion in vitro (polyG motif-dependent) and prolongs survival with reduced metastasis in B16 tumor-bearing mice in vivo, BW001 is appropriate for preclinical studies investigating compounds that combine TLR9-mediated immunostimulation with direct anti-adhesive effects on tumor cells [1]. The CpG motif dependence of the in vivo antitumor effect suggests utility in studies dissecting TLR9-dependent versus polyG-mediated mechanisms [1].

Broad-Spectrum Interferon Induction Reference

ODN BW001 induces expression of IFN-α (≥11 subtypes), IFN-β, IFN-ω, and IFN-γ mRNAs in human PBMCs while simultaneously activating B cells and NK cells [1][2]. This C-type profile makes BW001 suitable as a reference compound in studies comparing the functional characteristics of different CpG ODN classes, particularly where both type I IFN induction and B cell activation are required outcomes [2].

Antiviral Research: Coronavirus and Enterovirus

ODN BW001 demonstrates protective effects against SARS-CoV infection in Vero cells via PBMC supernatant transfer and induces anti-CVB3 activity in human PBMCs [1][2]. Researchers investigating TLR9 agonist-mediated antiviral immunity against RNA viruses may employ BW001 as a tool compound to elicit natural mixed interferon responses from human immune cells [2].

PolyG Motif-Dependent Adhesion Mechanisms

The polyG motif within ODN BW001 is required for its inhibition of tumor cell adhesion, with the full phosphorothioate backbone and CpG motif enhancing this effect [1]. BW001 serves as a tool for studying how guanosine-rich oligonucleotide sequences modulate cellular adhesion to extracellular matrix components, with potential relevance to anti-metastatic mechanism research [1].

Application
Selection Property
Validation Focus
TLR9‑mediated dual immunostimulation studies
C‑type ODN with integrated pDC/B cell activation
IFN‑α and B cell proliferation endpoints
Tumor adhesion and metastasis research
PolyG motif‑dependent adhesion inhibition
In vitro adhesion and in vivo dissemination endpoints
Antiviral innate immunity studies
Broad interferon induction profile
Viral protection and cytokine mediator endpoints
Osteoblast signaling research
Oligonucleotide‑induced proliferation modulation
Cell viability and osteogenic marker expression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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